Sodium tetrakis(pentafluorophenyl)borate

描述

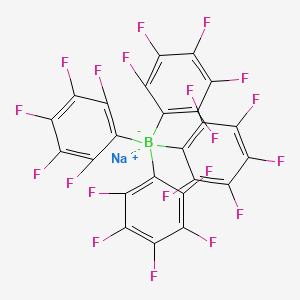

Sodium tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]) is a fluorinated borate salt characterized by a sodium cation paired with the tetrakis(pentafluorophenyl)borate anion. This weakly coordinating anion (WCA) is renowned for its high thermal stability, low nucleophilicity, and resistance to oxidation, making it invaluable in catalysis, electrochemistry, and polymer science . The pentafluorophenyl groups enhance the anion’s stability and Lewis acidity, enabling it to stabilize cationic metal complexes in olefin polymerization and act as a non-coordinating counterion in ionic liquids or electrolyte systems . Industrially, Na[B(C₆F₅)₄] is synthesized via organometallic routes, such as reacting pentafluorophenyl Grignard reagents with boron halides, followed by ion exchange with sodium salts .

准备方法

Synthetic Routes and Reaction Conditions: Sodium tetrakis(pentafluorophenyl)borate can be synthesized through the reaction of sodium tetrafluoroborate with pentafluorophenyl magnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include additional steps such as solvent extraction and filtration to remove impurities and obtain a high-quality product.

化学反应分析

Types of Reactions: Sodium tetrakis(pentafluorophenyl)borate primarily undergoes substitution reactions. It is often used as a source of the tetrakis(pentafluorophenyl)borate anion in various chemical processes.

Common Reagents and Conditions: The compound reacts with a variety of cations, including transition metal complexes, to form stable salts. These reactions typically occur in non-aqueous solvents such as dichloromethane or toluene.

Major Products Formed: The major products formed from reactions involving this compound are typically salts containing the tetrakis(pentafluorophenyl)borate anion. These salts are often used in catalysis and other chemical applications.

科学研究应用

Catalysis

1.1 Role as a Catalyst Precursor

Sodium tetrakis(pentafluorophenyl)borate is widely recognized for its role as a catalyst precursor in organic transformations. It is particularly effective in reactions where traditional Lewis acids may not perform optimally due to their reactivity profiles. The weakly coordinating nature of the tetrakis(pentafluorophenyl)borate anion allows for efficient catalysis without interfering with the metal's reactivity .

1.2 Specific Reactions

- Diels–Alder Reactions : This compound has been utilized as a catalyst in Diels–Alder reactions, which are crucial for synthesizing cyclic compounds .

- Mukaiyama Aldol Additions : It demonstrates stability against highly electrophilic conditions, making it suitable for Mukaiyama aldol additions .

Electrochemistry

This compound serves as a supporting electrolyte in electrochemical applications. Its ability to stabilize reactive intermediates enhances reaction rates and selectivity in various electrochemical processes. This property is particularly beneficial in systems where traditional electrolytes might lead to undesired side reactions .

Polymerization

3.1 Olefin Polymerization

The compound is extensively used in conjunction with metallocene catalysts for olefin polymerization. It acts as a cocatalyst, facilitating the formation of polymers with controlled architectures and properties .

3.2 Case Study: Trityl Tetrakis(pentafluorophenyl)borate

Research has shown that trityl tetrakis(pentafluorophenyl)borate can be synthesized to be substantially free of ether contaminants, enhancing its performance as a cocatalyst in polymerization reactions . The absence of contaminants prevents unwanted side reactions, ensuring higher yields and purities of the resultant polymers.

Comparative Analysis of Related Compounds

| Compound Name | Unique Features |

|---|---|

| Lithium tetrakis(pentafluorophenyl)borate | Water-soluble; used extensively in olefin polymerization |

| Potassium tetrakis(pentafluorophenyl)borate | Similar reactivity; often used in ionic liquid applications |

| Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate | Exhibits different electronic properties due to substituents |

| Tetrakis(phenyl)borate | Less stable; more reactive compared to fluorinated analogs |

This compound is distinguished by its stability and low reactivity, making it particularly useful in sensitive synthetic applications where traditional reagents may fail .

作用机制

The mechanism by which sodium tetrakis(pentafluorophenyl)borate exerts its effects is primarily through its role as a weakly coordinating anion. This allows it to stabilize highly reactive cationic species by minimizing interactions with the anion. The molecular targets and pathways involved include various transition metal complexes and other reactive intermediates, which are stabilized through the formation of stable salts with the tetrakis(pentafluorophenyl)borate anion.

相似化合物的比较

Structural and Functional Comparisons

The tetrakis(pentafluorophenyl)borate anion ([B(C₆F₅)₄]⁻) is part of a broader class of fluorinated borates. Key structural analogs include:

Performance in Catalysis

- vs. Methylaluminoxane (MAO): Sodium tetrakis(pentafluorophenyl)borate and its ammonium analog outperform MAO in specific polymerization systems. For example, ammonium [B(C₆F₥)₄]⁻ achieves catalytic activities up to 11,500 kg mol⁻¹h⁻¹ in ethylene polymerization, surpassing MAO’s efficiency . Sodium salts, while less commonly used in catalysis, offer advantages in cost and moisture stability compared to MAO .

- Cation Effects on Reactivity: The sodium cation’s small size and high charge density reduce solubility in non-polar solvents compared to bulkier cations like tetrabutylammonium. However, sodium salts excel in polar media, enabling applications in electrochemical sensors and ionic liquids .

生物活性

Sodium tetrakis(pentafluorophenyl)borate (NaB(C₆F₅)₄) is a boron-based compound characterized by its unique structural properties and biochemical interactions. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields, supported by relevant data and case studies.

1. Chemical Structure and Properties

This compound consists of a sodium cation (Na⁺) and a tetrakis(pentafluorophenyl)borate anion (B(C₆F₅)₄⁻). The boron atom is tetrahedrally coordinated to four pentafluorophenyl groups, creating a sterically hindered environment that contributes to its weakly coordinating nature. This property allows it to interact with various biomolecules without significantly altering their structure or function, making it valuable in biochemical applications.

2.1 Cellular Interactions

NaB(C₆F₅)₄ has been shown to influence several cellular processes, including:

- Cell Signaling Pathways : The compound affects signaling mechanisms that regulate gene expression and cellular metabolism.

- Ion Transport : It interacts with cellular membranes, impacting ion transport dynamics, which is crucial for maintaining cellular homeostasis and function.

The biological effects of this compound primarily stem from its role as a weakly coordinating anion. This characteristic enables it to stabilize reactive intermediates in biochemical reactions, facilitating various catalytic processes . The stabilization of transition metal complexes through the formation of stable salts with the tetrakis(pentafluorophenyl)borate anion enhances their reactivity in biological systems.

3.1 Catalytic Applications

A study demonstrated that this compound serves as an effective cocatalyst in hydroamination reactions. It was found to enhance the catalytic activity of gold complexes in reactions involving phenylhydrazine and arylacetylenes, achieving high yields (84–99%) at room temperature .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Hydroamination with phenylhydrazine | 84-99 | Room temperature |

| Intra/intermolecular hydroamination | Varied | Various anilines |

3.2 Stability Under Acidic Conditions

Research comparing the stability of this compound under acidic conditions revealed that it remains intact even when exposed to harsh environments, unlike other similar compounds that decompose rapidly . This stability is crucial for its application in sensitive biochemical assays.

4. Applications in Medicine and Industry

While not extensively studied for medicinal purposes, the compound's ability to stabilize reactive intermediates makes it a potential candidate for drug development and synthesis of complex organic molecules. In industrial applications, it is utilized in the production of high-performance polymers due to its catalytic properties.

5. Safety and Toxicity

As with many chemical compounds, understanding the safety profile is essential for handling this compound. Preliminary data suggest low toxicity levels; however, comprehensive toxicological studies are necessary to confirm its safety for widespread use in biological applications .

常见问题

Basic Research Questions

Q. How can sodium tetrakis(pentafluorophenyl)borate solutions be standardized for analytical applications?

A gravimetric method is recommended: Dissolve NaB(C₆F₅)₄ in water, add acetic acid and potassium biphthalate to precipitate potassium tetraphenylborate. Filter, dry, and calculate purity based on the precipitate mass (1 g KTPB ≈ 955.1 mg NaB(C₆F₅)₄). This ensures accurate molarity for titrations or ion-selective electrodes .

Q. What challenges arise when interpreting solubility data for NaB(C₆F₅)₄ in the literature?

Reported solubility values often conflict due to decomposition under suboptimal conditions (e.g., light, moisture) and inconsistent units (e.g., molarity vs. g/L). Researchers should replicate experiments under inert atmospheres (argon/glovebox) and validate measurements via multiple techniques (e.g., UV-Vis, ICP-MS) to reconcile discrepancies .

Q. How is NaB(C₆F₅)₄ applied in surfactant analysis?

It serves as a reagent for two-phase titration of nonionic surfactants. In the presence of anionic surfactants, NaB(C₆F₅)₄ forms ion pairs with nonionic species, enabling quantification via phase separation and spectrophotometry. Ensure anhydrous conditions to avoid hygroscopic interference .

Advanced Research Questions

Q. How can synthesis protocols for tetrakis(pentafluorophenyl)borate salts be optimized to minimize magnesium salt residues?

Residual Mg²⁺ from Grignard reagents reduces catalyst efficiency in polymerization. Ion exchange with KF, K₂CO₃, or NH₄Cl replaces Mg²⁺ with K⁺/NH₄⁺, improving purity. Post-synthesis, wash with dry THF to remove unreacted MgBr₂ .

Q. What experimental strategies address contradictions in NaB(C₆F₅)₄’s catalytic performance in olefin polymerization?

Variations in activity often stem from anion-cation pairing. Use conductivity measurements (e.g., tetrabutylammonium salts in nonaqueous solvents) to assess ion dissociation. Pairing NaB(C₆F₅)₄ with weakly coordinating cations (e.g., [Cp₂Fe]⁺) enhances catalyst activation by improving anion mobility .

Q. How do structural modifications of NaB(C₆F₅)₄ influence its role in aggregation-induced emission (AIE) studies?

The bulky pentafluorophenyl groups (~1.16 nm) restrict molecular motion in polymeric nanoparticles, enhancing dye emission. Compare with smaller (TPB, ~1.08 nm) or larger (F12-TPB, ~1.6 nm) borates via dynamic light scattering and fluorescence quantum yield assays .

Q. What crystallographic insights explain the stability of phenoxonium cations paired with NaB(C₆F₅)₄?

X-ray diffraction reveals shortened C-O bonds at para positions and elongated bonds at quaternary carbons in phenoxonium-NaB(C₆F₅)₄ crystals. This distortion stabilizes the cation via electron-withdrawing effects of C₆F₅ groups, validated by DFT calculations .

Q. How does NaB(C₆F₅)₄ compare to traditional supporting electrolytes (e.g., PF₆⁻) in electrochemical studies?

NaB(C₆F₅)₄ exhibits higher conductivity in low-polarity solvents (e.g., toluene) due to weaker ion pairing. Use cyclic voltammetry with ferrocene as an internal standard to measure diffusion coefficients and assess ion mobility .

Q. Methodological Notes

属性

IUPAC Name |

sodium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24BF20.Na/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSPYLCTDFECPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24BF20Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149213-65-0 | |

| Record name | Sodium tetrakis pentafluorophenyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。